![molecular formula C10H20N2 B3017362 (3R,8As)-3-丙烷-2-基-1,2,3,4,6,7,8,8a-八氢吡咯并[1,2-a]吡嗪 CAS No. 1354354-43-0](/img/structure/B3017362.png)

(3R,8As)-3-丙烷-2-基-1,2,3,4,6,7,8,8a-八氢吡咯并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

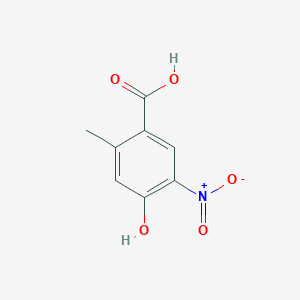

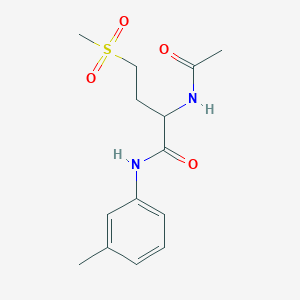

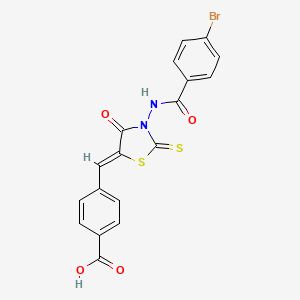

The compound (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a derivative of the pyrrolo[1,2-a]pyrazine family, which is a structural fragment found in several drugs. The interest in this compound stems from its potential pharmacological properties and its role as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of octahydropyrrolo[1,2-a]pyrazines has been explored through various routes. One approach involves the use of chloropentanoic acid and lithium aluminum hydride, which is a more challenging pathway due to the availability of starting materials . An alternative method, which is considered more accessible, starts from 3,4-dihydropyrrolo[1,2-a]pyrazines. These intermediates can be easily obtained and further reduced to form the desired octahydropyrrolo[1,2-a]pyrazine structure . The reduction of the azomethine bond in these compounds is facilitated, and the complete hydrogenation of the pyrrole ring is achieved using precious metal catalysis in an acidic medium at room temperature and atmospheric pressure .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]pyrazines has been investigated through various synthetic strategies and computational studies. For instance, the synthesis from pyrrole and subsequent ab initio calculations have provided insights into the heterocyclic system's basic chemistry . The structure of related compounds has also been confirmed using spectroscopic data, elemental analyses, and in some cases, single crystal X-ray diffraction data .

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazines undergo a range of chemical reactions, including electrophilic substitution, addition of organolithium reagents, metalation with lithium diisopropylamide followed by reaction with electrophiles, and quaternization of the nonbridgehead nitrogen . These reactions lead to the formation of various derivatives, such as dipyrrolo[1,2-a]pyrazines and heterobetaines. Additionally, N-ylides derived from these salts can undergo 1,3-dipolar cycloaddition with dipolarophiles, resulting in complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]pyrazine derivatives are influenced by their substitution patterns and the nature of the functional groups attached to the core structure. For example, a domino annulation approach has been used to synthesize 3,4-diacylpyrrolo[1,2-a]pyrazines, which exhibit significant in vitro anticancer activity against certain cancer cell lines . The biological screening of these derivatives has identified potent compounds with enhanced activity compared to known anticancer agents . The antibacterial activity of related pyrazoline and pyrimidine derivatives has also been evaluated, with some compounds showing superior inhibition of bacterial growth compared to standard antibiotics .

科学研究应用

合成技术

新的合成路线:研究探索了八氢吡咯并[1,2-a]吡嗪化合物的新的合成路线。一项研究描述了一种从更容易获得的 3,4-二氢吡咯并[1,2-a]吡嗪开始的方法,以合成八氢吡咯并[1,2-a]吡嗪及其同系物 (Likhosherstov、Peresada 和 Skoldinov,1993)。

对映纯哌嗪:另一项研究通过还原环状酰胺合成了对映纯 (3S,7R,8aS)-3-苯基八氢吡咯并[1,2-a]吡嗪-7-醇和相关化合物 (Harish 和 Periasamy,2017)。

化学性质和反应

内酰胺和酮前体的合成:研究还详细介绍了 2,7-取代的八氢吡咯和八氢-2H-吡啶并[1,2-a]吡嗪的内酰胺和酮前体的合成 (Branden、Compernolle 和 Hoornaert,1992)。

从发酵液中发现化合物:从蜜环菌的液体发酵液中鉴定出一种新的 2,5-二酮哌嗪化合物,突出了八氢吡咯并[1,2-a]吡嗪在天然产物研究中的潜力 (Wang 等,2013)。

生物学和医学应用

凋亡蛋白 (IAP) 拮抗剂:一些八氢吡咯并[1,2-a]吡嗪已被研究其作为癌症治疗中 IAP 拮抗剂的潜力 (Asano 等,2013)。

抗炎活性:吡咯并[1,2-a]吡嗪已显示出中等体外抗炎作用,表明它们作为抗炎剂的潜力 (Zhou 等,2013)。

作用机制

未来方向

The future directions for research on “(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanism of action, and developing efficient synthetic methods . These compounds could potentially be used to design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

(3R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDREPFLIKFTB-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2CCCC2CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN2CCC[C@H]2CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)